2-Chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide
Description
2-Chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide is an organic compound with a complex structure that includes a chloro group, a cyanophenyl group, and a cyclobutyl group attached to a propanamide backbone
Properties
IUPAC Name |
2-chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-10(15)14(18)17(12-3-2-4-12)13-7-5-11(9-16)6-8-13/h5-8,10,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCYOSUETYCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CCC1)C2=CC=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-cyanophenylamine with cyclobutanecarboxylic acid chloride in the presence of a base to form the intermediate N-(4-cyanophenyl)-N-cyclobutylcarboxamide. This intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyanophenyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclobutyl group can be oxidized to a cyclobutanone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Major Products Formed
Substitution: N-(4-cyanophenyl)-N-cyclobutylpropanamide derivatives.
Reduction: N-(4-aminophenyl)-N-cyclobutylpropanamide.
Oxidation: N-(4-cyanophenyl)-N-cyclobutylpropanone.
Scientific Research Applications
2-Chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyanophenyl group may interact with aromatic residues in proteins, affecting their function. The cyclobutyl group can influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-cyanophenyl)acetamide: Similar structure but lacks the cyclobutyl group.
N-(4-Cyanophenyl)-N-cyclobutylacetamide: Similar structure but lacks the chloro group.
2-Chloro-N-(4-aminophenyl)-N-cyclobutylpropanamide: Similar structure but with an amino group instead of a cyano group.
Uniqueness
2-Chloro-N-(4-cyanophenyl)-N-cyclobutylpropanamide is unique due to the presence of all three functional groups (chloro, cyanophenyl, and cyclobutyl) in its structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
